molecular formula C15H20O B295967 Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one

Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one

Cat. No.: B295967
M. Wt: 216.32 g/mol
InChI Key: UFRGGPHVRCUXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. This compound has been synthesized using different methods and has been found to have potential applications in scientific research.2.2]pentadeca-1(13),11,14-trien-5-one, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which may have biological activity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that it has anticancer activity in vitro. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one in lab experiments is its unique structure, which can lead to the formation of novel compounds. However, one limitation is its limited availability, which may make it difficult to obtain for some researchers.

Future Directions

There are several future directions for the research on Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one. One direction is the synthesis of analogs with improved biological activity. Another direction is the investigation of its mechanism of action and its potential as a therapeutic agent. Additionally, the development of new synthetic methods for the preparation of this compound may lead to its wider use in scientific research.

Synthesis Methods

Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one can be synthesized using different methods, including the Diels-Alder reaction and the Birch reduction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of this compound, the diene is 1,3-cyclohexadiene, and the dienophile is 1,2,4,5-tetracyanobenzene. The reaction takes place under high temperature and pressure, and the product is obtained after purification.
The Birch reduction involves the reduction of an aromatic compound using sodium metal and liquid ammonia. In the case of this compound, the starting material is 1,2,4,5-tetracyanobenzene, which is reduced to 1,2,4,5-tetrahydrobenzene. The tetrahydrobenzene is then reacted with cyclohexanone in the presence of a Lewis acid, such as boron trifluoride, to form this compound.

Scientific Research Applications

Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one has potential applications in scientific research, particularly in the field of organic synthesis. The unique structure of this compound makes it a useful building block for the synthesis of other compounds. It can also be used as a starting material for the synthesis of natural products and pharmaceuticals.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

bicyclo[9.2.2]pentadeca-1(13),11,14-trien-7-one

InChI

InChI=1S/C15H20O/c16-15-7-3-1-2-5-13-9-11-14(12-10-13)6-4-8-15/h9-12H,1-8H2

InChI Key

UFRGGPHVRCUXRE-UHFFFAOYSA-N

SMILES

C1CCC(=O)CCCC2=CC=C(CC1)C=C2

Canonical SMILES

C1CCC(=O)CCCC2=CC=C(CC1)C=C2

Origin of Product

United States

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